3-[(2-Methoxyadamantan-2-yl)methyl]-1-phenylurea
Description
Properties
IUPAC Name |
1-[(2-methoxy-2-adamantyl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-23-19(12-20-18(22)21-17-5-3-2-4-6-17)15-8-13-7-14(10-15)11-16(19)9-13/h2-6,13-16H,7-12H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMVQHOVDWBRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyadamantan-2-yl)methyl]-1-phenylurea typically involves the reaction of 1-methoxy-3,5-dimethyladamantane with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyadamantan-2-yl)methyl]-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
3-[(2-Methoxyadamantan-2-yl)methyl]-1-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyadamantan-2-yl)methyl]-1-phenylurea involves its interaction with specific molecular targets. The adamantane structure allows the compound to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Structural Analogs
3-[3-(Dimethylamino)propyl]-1-phenylurea
- Structure: Contains a flexible dimethylamino-propyl chain instead of the methoxyadamantyl group.
- Molecular Formula : C₁₂H₁₉N₃O (molar mass: 221.3 g/mol) .
- Key Properties :
5-(Adamantan-1-yl)-3-[(4-fluoro-anilino)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione
- Structure: Combines adamantane with an oxadiazole-thione ring and a fluoroanilino group .
- Functional Differences : The oxadiazole-thione moiety may alter hydrogen-bonding patterns and electronic properties compared to urea, while fluorine enhances electronegativity and bioavailability.
Physicochemical Properties
Hydrogen Bonding and Crystal Packing
- Target Compound : The urea group forms strong N–H···O hydrogen bonds, likely creating layered or helical crystal structures. The methoxyadamantyl group may restrict conformational flexibility, leading to dense packing .
- Dimethylamino Derivative: Flexible side chain reduces packing efficiency; urea H-bonds persist but with less directional order .
Biological Activity
3-[(2-Methoxyadamantan-2-yl)methyl]-1-phenylurea, a compound belonging to the class of urea derivatives, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article presents a detailed examination of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
The compound is synthesized through a multi-step process involving the reaction of 2-methoxyadamantane with phenyl isocyanate. The synthesis pathway typically includes the following steps:
- Formation of the Urea Linkage : Reacting the amine derivative with phenyl isocyanate.
- Purification : Utilizing recrystallization techniques to obtain pure product.
Anticancer Properties
Recent studies have evaluated the antiproliferative effects of various urea derivatives, including this compound, against different cancer cell lines. The compound has shown promising results in inhibiting cancer cell growth through various mechanisms.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.23 | Induction of apoptosis via caspase activation |
| HCT116 (Colon Cancer) | 4.89 | Inhibition of cell cycle progression |
| PC3 (Prostate Cancer) | 6.12 | Necroptosis through RIPK1/RIPK3 signaling |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated significant selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
The biological activity of this compound is primarily attributed to its ability to induce apoptosis and necroptosis in cancer cells.
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death. This was evidenced by increased levels of cleaved caspase-3 and -8 in treated cells.
- Necroptosis : At higher concentrations, the compound triggers necroptotic cell death through the activation of RIPK1 and RIPK3 pathways, which are critical for necroptosis.
Case Studies
A notable study investigated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, indicative of apoptotic features.
Another study focused on HCT116 colon cancer cells, where the compound was found to arrest the cell cycle at the G0/G1 phase, thereby inhibiting proliferation effectively.
Structure–Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural features:
- Urea Moiety : Essential for interaction with biological targets.
- Adamantane Ring : Contributes to hydrophobic interactions and enhances cellular uptake.
Table 2: Summary of Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency |
| Alteration in alkyl chains | Varies based on length |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-[(2-Methoxyadamantan-2-yl)methyl]-1-phenylurea, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling the adamantane-derived methoxy precursor (e.g., 2-methoxyadamantane) with phenylurea via nucleophilic substitution or Mitsunobu reactions. To ensure purity:
- Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) for separation .
- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What experimental precautions are critical given the lack of toxicological data for this compound?
- Methodological Answer : Adopt ALARA (As Low As Reasonably Achievable) principles:
- Use fume hoods with HEPA filters and mechanical exhaust systems to minimize inhalation risks .
- Wear NIOSH-certified respirators (N95 or higher), nitrile gloves, and chemical-resistant lab coats .
- Implement emergency protocols (e.g., safety showers, eye wash stations) as per GHS/CLP guidelines .
Q. How can researchers characterize the stability of this compound under varying conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (e.g., heating from 25°C to 400°C at 10°C/min) .
- Photostability : Expose samples to UV light (λ = 254 nm) and monitor degradation via UV-Vis spectroscopy .
- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C for 48 hours, followed by LC-MS analysis .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this adamantane-urea derivative?
- Methodological Answer :
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify energy barriers (software: Gaussian 16 or ORCA) .
- Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction yield .
- Example : ICReDD’s workflow integrates quantum chemical calculations with experimental feedback loops to narrow optimal conditions .
Q. What strategies resolve contradictions in biological activity data for adamantane-based compounds?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and in-house assays to identify outliers .
- Dose-Response Refinement : Use factorial design to test variables (e.g., concentration, incubation time) and isolate confounding factors .
- Target Validation : Employ CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., NMDA receptors) .
Q. How can ecological risks be assessed given the absence of ecotoxicity data?
- Methodological Answer :
- Read-Across Analysis : Compare with structurally similar compounds (e.g., phenylurea herbicides) to estimate LC50/EC50 values for aquatic organisms .
- QSAR Modeling : Use EPA’s ECOSAR v2.0 to predict acute/chronic toxicity .
- Microcosm Studies : Evaluate biodegradation in soil/water systems spiked with C-labeled compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
